Phosphonic dichloride, (2-chlorohex-1-enyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic dichloride, (2-chlorohex-1-enyl)-, is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 2-chlorohex-1-enyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (2-chlorohex-1-enyl)-, can be synthesized through the reaction of 2-chlorohex-1-ene with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions often involve elevated temperatures and the use of a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of phosphonic dichloride, (2-chlorohex-1-enyl)-, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic dichloride, (2-chlorohex-1-enyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as alcohols, amines, and thiols, leading to the formation of phosphonate esters, amides, and thiophosphonates.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of phosphonic dichloride, (2-chlorohex-1-enyl)-, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with the presence of a base like triethylamine.
Oxidation Reactions: Hydrogen peroxide or peracids are used under acidic or neutral conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Phosphonate esters, amides, and thiophosphonates.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic dichloride, (2-chlorohex-1-enyl)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic dichloride, (2-chlorohex-1-enyl)-, involves its reactivity with nucleophiles, leading to the formation of various phosphonate derivatives. The molecular targets and pathways involved depend on the specific application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but with a phenyl group instead of the 2-chlorohex-1-enyl moiety.
Methylphosphonic dichloride: Contains a methyl group instead of the 2-chlorohex-1-enyl moiety.
Ethylphosphonic dichloride: Contains an ethyl group instead of the 2-chlorohex-1-enyl moiety.
Uniqueness
Phosphonic dichloride, (2-chlorohex-1-enyl)-, is unique due to the presence of the 2-chlorohex-1-enyl group, which imparts distinct reactivity and properties compared to other phosphonic dichlorides. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
63869-30-7 |
---|---|
Molekularformel |
C6H10Cl3OP |
Molekulargewicht |
235.5 g/mol |
IUPAC-Name |
(Z)-2-chloro-1-dichlorophosphorylhex-1-ene |
InChI |
InChI=1S/C6H10Cl3OP/c1-2-3-4-6(7)5-11(8,9)10/h5H,2-4H2,1H3/b6-5- |
InChI-Schlüssel |
LMKFDUVACNJAEN-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C(=C/P(=O)(Cl)Cl)/Cl |
Kanonische SMILES |
CCCCC(=CP(=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.